molecular formula C12H22N4 B15311839 3-((1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methyl)piperidine

3-((1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methyl)piperidine

Cat. No.: B15311839
M. Wt: 222.33 g/mol
InChI Key: VLGLZEXUEPZFMK-UHFFFAOYSA-N
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Description

3-((1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methyl)piperidine is a heterocyclic compound that contains both a piperidine ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methyl)piperidine typically involves the reaction of a piperidine derivative with a triazole precursor. One common method is the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

3-((1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-((1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-((1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methyl)piperidine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-propyl-1h-1,2,4-triazole: Shares the triazole ring but lacks the piperidine moiety.

    Piperidine derivatives: Compounds like piperidine-4-carboxylic acid, which contain the piperidine ring but not the triazole ring.

Uniqueness

3-((1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methyl)piperidine is unique due to the combination of the triazole and piperidine rings, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C12H22N4

Molecular Weight

222.33 g/mol

IUPAC Name

3-[(2-methyl-5-propyl-1,2,4-triazol-3-yl)methyl]piperidine

InChI

InChI=1S/C12H22N4/c1-3-5-11-14-12(16(2)15-11)8-10-6-4-7-13-9-10/h10,13H,3-9H2,1-2H3

InChI Key

VLGLZEXUEPZFMK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=N1)CC2CCCNC2)C

Origin of Product

United States

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